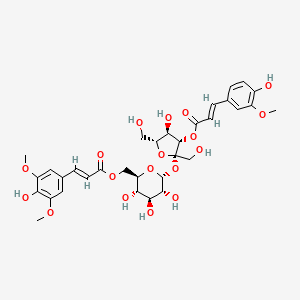![molecular formula C23H23N3O2 B2663325 5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359451-18-5](/img/structure/B2663325.png)
5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions starting from readily available starting materials. The key steps often include the formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions, followed by functionalization to introduce the benzyl and butoxyphenyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to make the process more sustainable and economically viable.
Analyse Chemischer Reaktionen
Types of Reactions
5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The benzyl and butoxyphenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in enzyme inhibition.
1H-pyrazolo[3,4-b]pyridine: Used in various synthetic strategies and known for its diverse chemical reactivity.
Uniqueness
5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and butoxyphenyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-2-3-15-28-22-12-8-7-11-19(22)20-16-21-23(27)25(13-14-26(21)24-20)17-18-9-5-4-6-10-18/h4-14,16H,2-3,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNNTYAKISEMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide](/img/structure/B2663247.png)
![ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2663249.png)


![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2663253.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine](/img/structure/B2663255.png)



![Methyl 2-({[2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenyl](phenyl)methyl}amino)acetate](/img/structure/B2663261.png)

![2,2,2-trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride](/img/structure/B2663265.png)
